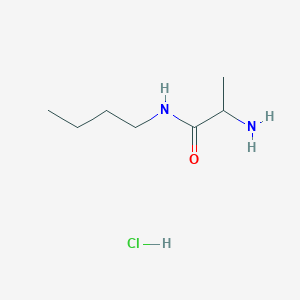

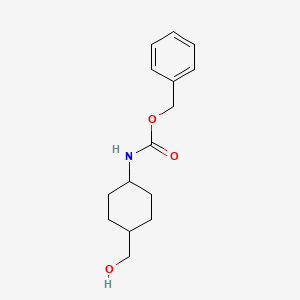

2-Amino-N-butylpropanamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of N-protected amino acids and the formation of amides under specific conditions. For example, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is achieved through a one-pot synthesis where the amino acid hydrochloride is protected and activated by a Vilsmeier reagent . This suggests that a similar approach could potentially be applied to the synthesis of 2-Amino-N-butylpropanamide hydrochloride, using appropriate protecting groups and activation methods.

Molecular Structure Analysis

While the molecular structure of 2-Amino-N-butylpropanamide hydrochloride is not explicitly described in the papers, the structure of related compounds can be inferred. For instance, aromatic polyamides with complex molecular structures have been synthesized, indicating that the molecular structure of 2-Amino-N-butylpropanamide hydrochloride could be analyzed using similar techniques such as NMR spectroscopy or X-ray crystallography to determine its configuration and conformation .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Amino-N-butylpropanamide hydrochloride, but they do mention the reactivity of similar compounds. For example, 2-Phenylisopropyl and t-butyl trichloroacetamidates are used for the esterification of N-protected amino acids . This implies that 2-Amino-N-butylpropanamide hydrochloride may also undergo reactions such as esterification or amidation under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-N-butylpropanamide hydrochloride can be speculated based on the properties of similar compounds. Polyamides derived from aromatic amino compounds and dicarboxylic acids exhibit solubility in organic solvents, thermal stability, and specific mechanical properties . Therefore, it is reasonable to assume that 2-Amino-N-butylpropanamide hydrochloride may also possess solubility in common organic solvents, have a certain degree of thermal stability, and exhibit particular mechanical properties, which would need to be empirically determined.

科学研究应用

Synthesis of Chiral Monomers and Polyamides

Research by Gómez, Orgueira, and Varela (2003) details the synthesis of a chiral monomer precursor for AABB-type stereoregular polyamide from derivatives of L-glutamic acid and L-alanine. This study highlights the potential of such compounds in the development of new polymeric materials with specific stereochemical configurations (R. V. Gómez, H. Orgueira, O. Varela, 2003).

Development of Anticancer Agents

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds in designing new anticancer agents, demonstrating significant cytotoxicity in specific cancer types (Vivek Kumar et al., 2009).

Biodegradable Polyesteramides

Fan, Kobayashi, and Kise (2000) focused on the synthesis of polyesteramides containing peptide linkages from amino acids. Their study suggests the biodegradability of these polymers, which could have applications in agriculture or biomedicine, highlighting the versatility of amino acid derivatives in creating environmentally friendly materials (Yujiang Fan, Masami Kobayashi, H. Kise, 2000).

Corrosion Inhibitors

Gómez et al. (2005) conducted a theoretical study on amino acid compounds as corrosion inhibitors. Their findings demonstrate the potential of such compounds in protecting metals from corrosion, providing a basis for developing more effective and environmentally friendly corrosion inhibitors (B. Gómez et al., 2005).

Antimicrobial and Antifungal Applications

Tengler et al. (2013) prepared a series of compounds evaluated for their antimicrobial activities against mycobacterial species. This research contributes to the search for new antimycobacterial agents, with certain compounds showing higher activity than standard drugs (Jan Tengler et al., 2013).

属性

IUPAC Name |

2-amino-N-butylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGAKMAMXYELSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-butylpropanamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)